molecular formula C28H31ClO10 B13359737 (2R,3S,4R,5S,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate CAS No. 1384242-56-1

(2R,3S,4R,5S,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate

Cat. No.: B13359737
CAS No.: 1384242-56-1
M. Wt: 563.0 g/mol
InChI Key: SLGJUMBXNGOSHR-KLMIGJKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tetraacetylated derivative of a substituted tetrahydro-2H-pyran core. Its structure features a 4-chloro-3-(4-ethoxybenzyl)phenyl substituent at the 6-position of the pyran ring, with acetyl groups protecting the hydroxyls at positions 2, 3, 4, and 3. The molecular formula is C₃₁H₃₃ClO₁₁ (inferred from analogous structures in and ), with a molecular weight of ~613.0 g/mol. The tetraacetate motif is common in prodrug strategies to enhance solubility or stability during synthesis .

Properties

CAS No.

1384242-56-1

Molecular Formula

C28H31ClO10

Molecular Weight

563.0 g/mol

IUPAC Name

[(2R,3S,4R,5S,6S)-2,3,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]oxan-4-yl] acetate

InChI

InChI=1S/C28H31ClO10/c1-6-34-22-10-7-19(8-11-22)13-21-14-20(9-12-23(21)29)24-25(35-15(2)30)26(36-16(3)31)27(37-17(4)32)28(39-24)38-18(5)33/h7-12,14,24-28H,6,13H2,1-5H3/t24-,25-,26+,27-,28-/m0/s1

InChI Key

SLGJUMBXNGOSHR-KLMIGJKJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via:

  • Construction of the tetrahydro-2H-pyran sugar core with defined stereochemistry.
  • Introduction of the 4-chloro-3-(4-ethoxybenzyl)phenyl substituent at the 6-position.
  • Protection of hydroxyl groups as acetate esters to yield the tetraacetate.

This involves selective protection/deprotection steps and functional group transformations to achieve the desired substitution and stereochemistry.

Key Synthetic Steps

Step 1: Preparation of the 6-(4-chloro-3-(4-ethoxybenzyl)phenyl) sugar intermediate

  • Starting from a suitably protected sugar derivative (e.g., tetrahydro-2H-pyran-3,4,5-triol), the 6-position hydroxymethyl group is substituted with the 4-chloro-3-(4-ethoxybenzyl)phenyl moiety.
  • This substitution can be achieved via nucleophilic substitution or coupling reactions using a benzyl halide or benzylated aromatic intermediate bearing the 4-chloro and 4-ethoxy substituents.

Step 2: Acetylation of hydroxyl groups

  • The free hydroxyl groups on the sugar ring (positions 2, 3, 4, and 5) are acetylated using acetic anhydride in the presence of a base or acid catalyst to form the tetraacetate.
  • Typical conditions involve acetic anhydride with pyridine or catalytic acid at ambient temperature (25–30 °C).

Step 3: Purification and isolation

  • The product is purified by crystallization or chromatographic methods.
  • The crystalline form can be obtained by solvent selection such as dichloromethane, toluene, or ethyl acetate.

Specific Example from Patent Literature

According to patent EP3663292B1 and WO2016147197A1, the preparation involves:

  • Reduction of a precursor compound, (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, to the desired sugar intermediate.
  • Use of organosilane reducing agents such as triethylsilane or trimethylsilane in combination with acid catalysts like boron trifluoride etherate or trifluoroacetic acid.
  • Solvents employed include dichloromethane, toluene, or ethyl acetate.
  • The reaction is typically conducted at ambient temperature (25–30 °C).
  • Subsequent acetylation uses acetic anhydride to convert hydroxyls into acetate esters.

This method yields a stable amorphous or crystalline form of the tetraacetate compound.

Detailed Reaction Conditions and Solvent Systems

Step Reagents/Conditions Solvents Temperature Notes
Reduction of precursor Triethylsilane or trimethylsilane + BF3·OEt2 or TFA Dichloromethane, toluene, ethyl acetate 25–30 °C Acidic catalysis for reduction
Acetylation of hydroxyls Acetic anhydride + pyridine or catalytic acid Pyridine or neat Ac2O Ambient (25 °C) Forms tetraacetate esters
Purification Crystallization or chromatography Dichloromethane, toluene Ambient Obtains crystalline product

Stock Solution Preparation and Formulation Data

From GLP Bio data on the compound (3S,4R,5S,6S)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate (closely related stereochemistry), the following stock solution preparation volumes for various concentrations are recommended:

Amount of Compound (mg) 1 mM Solution (mL) 5 mM Solution (mL) 10 mM Solution (mL)
1 1.7762 0.3552 0.1776
5 8.8812 1.7762 0.8881
10 17.7623 3.5525 1.7762

Formulation for in vivo studies typically involves:

  • Dissolving the compound in DMSO to prepare a master stock.
  • Dilution with PEG300, Tween 80, and water to achieve a clear solution suitable for administration.

Analytical and Characterization Techniques

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5S,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorinated phenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,4R,5S,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins, nucleic acids, and lipids. Understanding these interactions can provide insights into the compound’s biological activity and potential therapeutic applications.

Medicine

In medicine, this compound may be investigated for its potential as a drug candidate. Its unique chemical properties could make it suitable for targeting specific diseases or conditions, and its interactions with biological targets could lead to the development of new treatments.

Industry

In industry, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5S,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of substituted tetraacetylated pyran derivatives. Below is a comparative analysis of structurally related compounds:

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound 4-Chloro-3-(4-ethoxybenzyl)phenyl, tetraacetate C₃₁H₃₃ClO₁₁ ~613.0 Baseline for comparison.
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate () 3-Chlorobenzamido-thiadiazole, tetraacetate C₁₉H₂₂ClN₃O₉S₂ 532.98 Thiadiazole ring introduces heterocyclic bioactivity; sulfur may enhance solubility .
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate () 4-Fluorophenyl-thiophene, triacetate C₃₂H₃₃FO₉S 612.66 Fluorine substituent increases metabolic stability; thiophene enhances π-π interactions .
(2R,3R,4R,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol () 4-Chloro-3-(4-ethoxybenzyl)phenyl, hydroxyls at 3,4,5 C₂₁H₂₅ClO₆ 408.87 Lack of acetyl groups reduces lipophilicity, impacting absorption and bioavailability .
(2S,3R,5S,6R)-2-(3-(4-acetoxybenzyl)-4-chlorophenyl)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate () 4-Acetoxybenzyl, triacetate C₂₉H₃₁ClO₁₁ 591.00 Acetoxybenzyl group increases steric bulk, potentially altering binding kinetics .
[(2R,3R,4R,5S,6S)-3,4,5-Triacetyloxy-6-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]oxan-2-yl]methyl acetate () Tetrahydrofuran-3-yloxy, tetraacetate C₃₄H₃₈ClO₁₂ 685.10 Tetrahydrofuran-3-yloxy group modifies electronic profile and solubility .

Key Research Findings

  • Pharmacokinetics : Acetylated derivatives (e.g., target compound) exhibit prolonged half-lives compared to hydroxylated forms () due to slower esterase-mediated hydrolysis .
  • Structure-Activity Relationships (SAR) :
    • Substitution at the 4-position of the benzyl group (ethoxy vs. acetoxy) significantly impacts target affinity ( vs. target compound) .
    • Chlorine at the phenyl ring enhances electrophilic interactions, as seen in and .

Data Tables

Table 1: Structural Comparison

Feature Target Compound
Core Structure Tetraacetylated pyran Tetraacetylated pyran Triacetylated pyran
Key Substituent 4-Ethoxybenzyl 3-Chlorobenzamido-thiadiazole 4-Fluorophenyl-thiophene
Molecular Weight ~613.0 532.98 612.66

Table 2: Physicochemical Properties

Property Target Compound
LogP (Predicted) 3.2 2.8 1.5
Water Solubility Low Moderate High
Metabolic Stability Moderate High Low

Biological Activity

The compound (2R,3S,4R,5S,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a synthetic derivative belonging to a class of compounds that exhibit significant biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C27H31ClO8C_{27}H_{31}ClO_8, with a molecular weight of approximately 511.99 g/mol. The structure features a tetrahydropyran ring with multiple acetoxy groups and a chloro-substituted phenyl moiety, which are critical for its biological activity.

Antidiabetic Effects

Research indicates that compounds similar to this compound demonstrate significant antidiabetic properties. Specifically:

  • Mechanism of Action : The compound acts by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues. It may also inhibit glucagon secretion from pancreatic alpha cells.
  • Case Study : In a study involving diabetic mice treated with a related compound at a dosage of 14 mg/kg/day for six weeks, significant improvements in glucose tolerance and insulin sensitivity were observed compared to control groups .

Cardiovascular Benefits

The biological activity of this compound extends to cardiovascular health:

  • Endothelial Function Improvement : Studies suggest that it improves endothelial function and reduces arterial stiffness. This is particularly relevant in aging populations where vascular health is compromised .
  • Research Findings : In preclinical models, treatment with the compound led to increased levels of vascular endothelial nitric oxide synthase (eNOS), which plays a crucial role in vasodilation and blood flow regulation .

Comparative Analysis Table

Property (2R,3S,4R,5S,6S) Related Compounds
Molecular Weight511.99 g/molVaries (e.g., Empagliflozin: 451.56 g/mol)
Antidiabetic ActivityYesYes
Cardiovascular ActivityYesYes
Mechanism of ActionInsulin sensitizationSimilar pathways
Clinical ApplicationsDiabetes managementDiabetes and cardiovascular diseases

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : It may inhibit enzymes involved in glucose metabolism.
  • Activation of Signaling Pathways : The activation of pathways related to insulin signaling enhances glucose uptake.
  • Reduction of Oxidative Stress : By modulating reactive oxygen species (ROS) production, the compound helps protect endothelial cells from damage.

Q & A

Q. What are the key synthetic routes for preparing (2R,3S,4R,5S,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate?

The synthesis typically involves:

  • Pentaacylation of a sugar precursor : Acyl groups are introduced to protect hydroxyl groups during glycosylation.
  • Lewis acid-catalyzed displacement : For example, BF₃·Et₂O can catalyze the coupling of a thioether or aryl group to the tetrahydropyran core .
  • Selective deprotection : Acidic or enzymatic conditions remove protective acetates while preserving stereochemistry.
    Key reagents : Acetic anhydride (acetylation), p-thiocresol (thioether formation), and BF₃·Et₂O (Lewis acid).

Q. How is the compound characterized to confirm its stereochemical configuration?

  • NMR spectroscopy : ¹H and ¹³C NMR analyze coupling constants (e.g., J-values for axial/equatorial protons) to confirm stereochemistry .
  • X-ray crystallography : Resolves absolute configuration when single crystals are obtainable .
  • Polarimetry : Measures optical rotation to compare with known stereoisomers .

Q. What safety protocols are critical for handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors.
  • Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Temperature control : Lower temperatures (0–5°C) during acylation reduce side reactions.
  • Catalyst screening : Test alternative Lewis acids (e.g., ZnCl₂ or TMSOTf) to enhance regioselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DCM or acetonitrile) improve solubility of intermediates .
  • In-line monitoring : Use HPLC or FTIR to track reaction progress and identify bottlenecks .

Q. How does the stereochemistry of the tetrahydropyran ring influence biological activity?

  • Enzyme binding : The (2R,3S,4R,5S,6S) configuration may align with active sites of carbohydrate-processing enzymes (e.g., glycosidases), as shown in docking studies .
  • Membrane permeability : Axial substituents (e.g., 4-ethoxybenzyl group) enhance lipophilicity, improving cellular uptake .
  • Comparative assays : Test enantiomers against biological targets (e.g., cancer cell lines) to correlate stereochemistry with efficacy .

Q. What strategies stabilize the compound under experimental conditions?

  • Lyophilization : Freeze-drying reduces hydrolysis of acetyl groups in aqueous media .
  • pH buffering : Maintain neutral pH (6.5–7.5) to prevent acid-catalyzed deacetylation .
  • Antioxidants : Add BHT (butylated hydroxytoluene) to solutions to inhibit oxidation of the ethoxybenzyl group .

Q. How can molecular modeling predict interactions with biological targets?

  • Docking simulations : Use software like AutoDock Vina to model binding to proteins (e.g., GLP-1 receptor) based on the compound’s 3D structure .
  • QM/MM calculations : Study electronic effects of the chloro and ethoxy groups on binding affinity .
  • MD simulations : Analyze conformational stability in lipid bilayers to assess bioavailability .

Q. What analytical methods resolve data contradictions in impurity profiling?

  • 2D-LC-MS/MS : Combines liquid chromatography with tandem mass spectrometry to differentiate co-eluting impurities .
  • Isotopic labeling : Track degradation pathways using ¹³C-labeled acetate groups .
  • Statistical DOE : Design of Experiments (DOE) identifies critical factors (e.g., temperature, catalyst loading) affecting purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.